[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14485697
Molecular Formula: C30H40F2N4O2
Molecular Weight: 526.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H40F2N4O2 |
|---|---|
| Molecular Weight | 526.7 g/mol |
| IUPAC Name | [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1 |
| Standard InChI Key | RDSAUPRYZCQORM-RIVQXRJNSA-N |
| Isomeric SMILES | CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
| Canonical SMILES | CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Introduction
The compound [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone is a complex organic molecule with a unique structure that includes an isoquinoline core, a piperazine moiety, and a methoxy-substituted pyridine side chain. This compound, also known as NVP ACQ090 or ACQ090, has been studied for its potential applications in pharmaceuticals due to its intricate structure and functional groups that suggest interactions with biological targets.
Biological Activity
Compounds with similar structures have shown various biological activities, suggesting that the unique arrangement of functional groups in this molecule may enhance its bioactivity against specific targets. Interaction studies are crucial for understanding how this compound behaves in biological systems, which typically involve molecular docking and other in silico methods to predict its therapeutic potential.
Applications
Data Table: Compound Information
| Property | Value |
|---|---|
| Molecular Formula | C30H40F2N4O2 |
| Molecular Weight | 526.7 g/mol |
| InChI | InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1 |
| InChIKey | RDSAUPRYZCQORM-RIVQXRJNSA-N |
| Synonyms | NVP ACQ090, ACQ090, GTPL2076 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume